3-Benzyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, which play crucial roles in the nervous system .
Mode of Action
Tropane alkaloids typically exert their effects by binding to their target receptors or transporters, altering their function and leading to changes in neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in neurotransmission, given its structural similarity to tropane alkaloids . These compounds can affect various neurotransmitter systems, including those involving acetylcholine, dopamine, and serotonin .
Pharmacokinetics
The pharmacokinetic properties of 3-Benzyl-8-azabicyclo[32Similar compounds in the tropane alkaloid family are known to have good bioavailability and can cross the blood-brain barrier, suggesting that 3-benzyl-8-azabicyclo[321]octane may have similar properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmission due to its interaction with neurotransmitter receptors and transporters . This could lead to various physiological effects, depending on the specific targets involved and the context in which they are activated or inhibited.
Biochemical Analysis
Biochemical Properties
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound plays a crucial role in biochemical reactions
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
Another approach involves the desymmetrization of achiral tropinone derivatives. This method relies on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives.
Scientific Research Applications
3-Benzyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent compound of the family, known for its biological activities.
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, used in drug discovery and synthesis.
Tropane: A well-known compound with significant pharmacological properties.
Uniqueness
3-Benzyl-8-azabicyclo[3.2.1]octane is unique due to its benzyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets and potentially lead to new therapeutic applications .
Properties
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,12-15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIOOIYKSSSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338733-58-7 |
Source
|
Record name | 3-benzyl-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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